molecular formula C15H23NO3 B5118858 Methyl 2-acetamido-2-(1-adamantyl)acetate

Methyl 2-acetamido-2-(1-adamantyl)acetate

Cat. No.: B5118858
M. Wt: 265.35 g/mol
InChI Key: NUFUJKOZSWXFGR-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-2-(1-adamantyl)acetate is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-2-(1-adamantyl)acetate typically involves the reaction of 1-adamantylamine with acetic anhydride to form 2-acetamido-2-(1-adamantyl)acetic acid. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-2-(1-adamantyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-acetamido-2-(1-adamantyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-2-(1-adamantyl)acetate involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate biological membranes, making it effective in drug delivery. Additionally, the acetamido group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-adamantylacetate
  • 2-(1-Adamantyl)acetic acid
  • 1-Adamantylamine

Uniqueness

Methyl 2-acetamido-2-(1-adamantyl)acetate is unique due to the presence of both the adamantyl and acetamido groups. This combination imparts exceptional stability, rigidity, and bioactivity to the compound, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

methyl 2-acetamido-2-(1-adamantyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-9(17)16-13(14(18)19-2)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-13H,3-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFUJKOZSWXFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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